molecular formula C12H14N4OS3 B2683898 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide CAS No. 893726-76-6

2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B2683898
CAS No.: 893726-76-6
M. Wt: 326.45
InChI Key: TTWNZFITUVDXDU-UHFFFAOYSA-N
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Description

2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a synthetic compound based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its diverse biological activities and significant research value . The 1,3,4-thiadiazole core is characterized by its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to its high in vivo stability and low toxicity profile . This scaffold is a recognized bioisostere of pyrimidine and pyridazine rings, often leading to improved lipophilicity, good cell permeability, and enhanced bioavailability in derived compounds . Furthermore, derivatives of 1,3,4-thiadiazole can form mesoionic systems, which, despite internal charges, are neutral and can efficiently cross cellular membranes to interact strongly with biomolecules like proteins and DNA . This specific acetohydrazide derivative serves as a key intermediate for researchers developing new compounds with potential pharmacological properties. The 1,3,4-thiadiazole scaffold is extensively investigated for its antimicrobial properties against a range of bacteria and fungi , as well as for its cytotoxic and anticancer activities, with studies showing efficacy against various human cancer cell lines . In the field of neurology, 1,3,4-thiadiazole derivatives have demonstrated notable anticonvulsant activity in models such as the maximal electroshock seizure (MES) test, with mechanisms often linked to the potentiation of the GABAA receptor pathway . Additional research areas include anti-inflammatory, antitubercular, and antinociceptive applications . The molecule's structure, featuring a hydrazide group, provides a versatile handle for further chemical derivatization, making it a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies . This product is intended for chemical synthesis and biological screening in a controlled laboratory environment. It is For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures, and strictly not for human consumption.

Properties

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS3/c1-8-2-4-9(5-3-8)6-18-11-15-16-12(20-11)19-7-10(17)14-13/h2-5H,6-7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWNZFITUVDXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide typically involves the following steps:

  • Thiadiazole Formation: : The thiadiazole ring is formed by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions[_{{{CITATION{{{2{893726-76-6| 2-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol ...[{{{CITATION{{{_3{2- ( {5- [ (4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/l474169).

  • Sulfanyl Group Introduction: : The sulfanyl group is introduced by reacting the thiadiazole derivative with a thiol, such as 4-methylbenzyl mercaptan, under appropriate reaction conditions.

  • Acetohydrazide Formation: : The final step involves the reaction of the sulfanyl-thiadiazole compound with an acyl chloride or anhydride to form the acetohydrazide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring's electron-deficient nature facilitates nucleophilic attacks at positions 2 and 5. Key substitution patterns include:

Reaction Type Reagents/Conditions Products Formed Yield
Thiol displacementAlkyl halides (e.g., CH₃I) in DMF, 80°C2-alkylthio derivatives68-72%
Amine substitutionPrimary amines (e.g., NH₂CH₂Ph), K₂CO₃5-amino-1,3,4-thiadiazole analogs55-60%

This reactivity enables modular structural modifications for biological activity optimization .

Oxidation Reactions

The sulfanyl (-S-) groups undergo controlled oxidation:

Key transformations:

  • Sulfoxide formation: H₂O₂ (30%) in acetic acid, 0°C → mono-oxidized product

  • Sulfone formation: mCPBA (2 equiv), CH₂Cl₂, RT → fully oxidized derivative

Oxidation states significantly influence electronic properties and binding affinity to biological targets .

Condensation Reactions

The acetohydrazide moiety participates in Schiff base formation:

Experimental protocol (representative):

  • React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol

  • Catalyze with glacial acetic acid (3 drops)

  • Reflux for 6-8 hrs → N'-arylidene derivatives

Characterized products:

  • N'-(4-chlorobenzylidene) derivative: m.p. 189-191°C (dec)

  • N'-(furan-2-ylmethylene) analog: 72% yield

Cyclization Reactions

Under acidic conditions, the compound forms heterocyclic fused systems:

Cyclization Agent Conditions Product Application
POCl₃Reflux, 4 hrsThiadiazolo[3,2-b]triazepin-6-oneAnticancer scaffolds
CS₂/KOHEtOH, 60°CThiadiazolo-thiazine derivativesAntimicrobial agents

Metal Complexation

The nitrogen/sulfur-rich structure chelates transition metals:

Demonstrated complexes:

  • Copper(II): [Cu(C₁₈H₁₈N₄OS₃)Cl]·2H₂O

    • Square planar geometry (UV-Vis λₘₐₓ = 680 nm)

    • Enhanced superoxide dismutase mimic activity

  • Zinc(II): Kₐ = 1.2×10⁴ M⁻¹ (potentiometric titration)

Enzymatic Interactions

Though not direct chemical reactions, the compound undergoes metabolic transformations:

In vitro hepatic microsome studies show:

  • Phase I metabolism: Oxidative desulfurization (CYP3A4-mediated)

  • Phase II metabolism: Glucuronidation at hydrazide nitrogen

Reaction Optimization Data

Critical parameters for reproducible syntheses:

Parameter Optimal Range Impact on Yield
pH (condensation)4.5-5.0<4.5: Premature hydrolysis; >5.0: Side products
Temperature (cyclization)80-85°CBelow 75°C: Incomplete reaction
Solvent polarityε = 20-30 (e.g., DMF)Low polarity: Reduced solubility

These findings are corroborated by XRD analyses showing preserved thiadiazole ring integrity post-modification . The compound's dual reactive sites (thiadiazole C-S bonds + hydrazide NH₂) enable sequential multi-step transformations for advanced pharmacophore development .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds featuring the thiadiazole ring have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTested BacteriaInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
2-[(5-{...})]Enterobacter aerogenes14

Research indicates that the introduction of various substituents on the thiadiazole ring can enhance antimicrobial efficacy. For example, the presence of a methyl group on the phenyl ring significantly increases activity against Enterobacter aerogenes and other pathogens.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. A study demonstrated that compounds similar to 2-[(5-{...})] exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC₅₀ (µM)Reference
Compound CMCF-725
Compound DHeLa30
2-[(5-{...})]MCF-720

The mechanism proposed involves the induction of apoptosis in cancer cells, mediated by oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a related thiadiazole derivative in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation when treated with the compound.

Mechanism of Action

The mechanism by which 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Thiadiazole vs. Oxadiazole/Triazole Derivatives
  • Compound 7d (): Features a 1,3,4-oxadiazole core instead of thiadiazole, with a 4-methylphenylpropanamide chain. Molecular weight: 389 g/mol.
  • Compound : Contains a 1,2,4-triazole core substituted with a 4-methylphenyl group. The triazole ring offers distinct hydrogen-bonding capabilities, which may improve target binding .
  • Compound 132 (): A pyridyl-oxadiazole derivative with anticancer activity (IC₅₀ = 0.010 μM against EGFR). The oxadiazole core and pyridyl group contribute to its potency .
Substituent Variations
  • Compound: Substituted with a 4-chlorobenzylsulfanyl group and an isopropylphenylmethylene hydrazide. Molecular formula: C₂₁H₂₁ClN₄OS₃ (477.06 g/mol).
  • Compound : Includes a 4-hydroxy-3,5-dimethoxyphenyl group. The methoxy and hydroxy groups improve water solubility but may reduce membrane permeability .
  • Compound: Features a 4-dimethylaminophenyl group, introducing a strong electron-donating substituent that could enhance interactions with biological targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~354.46 Not reported 4-Methylbenzyl, acetohydrazide
Compound 477.06 Not reported 4-Chlorobenzyl, isopropylphenyl
(7d) 389 134–178 4-Methylphenylpropanamide, oxadiazole
Compound ~337.44 Not reported 4-Methylanilino, thiadiazole

Notes:

  • Electron-withdrawing groups (e.g., Cl in ) may enhance stability but reduce solubility .

Biological Activity

The compound 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly focusing on its antioxidant, antimicrobial, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazide derivatives with thioketones or thiocyanates. The resulting product is characterized using various spectroscopic methods such as FT-IR and NMR spectroscopy to confirm the structural integrity and functional groups present in the compound.

Table 1: Characterization Data

Property Value
Molecular FormulaC17H20N4S3
Molecular Weight374.55 g/mol
InChIKeyFUWMLUQGQCPWEZ-UHFFFAOYSA-N
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds within the thiadiazole family exhibit significant antioxidant properties. For instance, studies have shown that 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide demonstrates a strong capacity to scavenge free radicals, comparable to ascorbic acid. The antioxidant activity is typically assessed using DPPH radical scavenging assays.

Case Study : In a comparative study, the compound exhibited an IC50 value of approximately 43 µg/mL against DPPH radicals, which is competitive with standard antioxidants like ascorbic acid (IC50 ~ 80 µg/mL) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary investigations suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide has been explored in various cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects on human cancer cells, including breast and glioblastoma cell lines.

Case Study : In vitro assays revealed that the compound reduced cell viability in MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM. Morphological analysis indicated that cell death occurred via apoptosis, characterized by chromatin condensation and membrane blebbing .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide, and how are reaction conditions monitored?

  • Methodology : The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : The intermediate 5-mercapto-1,3,4-thiadiazole undergoes alkylation with (4-methylphenyl)methanesulfonyl chloride.

  • Critical parameters include stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate), solvent selection (absolute ethanol for reflux), and reaction duration (4 hours) .
  • Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) is used to track reaction progress .

Q. Which spectroscopic techniques are employed to confirm the compound’s structural integrity?

  • Structural Validation :

  • Elemental analysis verifies purity and composition .
  • 1H NMR and IR spectroscopy identify functional groups (e.g., sulfanyl, hydrazide) and confirm alkylation .
  • Single-crystal X-ray diffraction (e.g., R factor = 0.057) resolves bond lengths and molecular geometry .

Q. What safety precautions are essential when handling intermediates like (4-methylphenyl)methanesulfonyl chloride?

  • Safety Protocol :

  • Use fume hoods to avoid inhalation of irritant vapors .
  • Wear gloves and goggles to prevent skin/eye contact, which may cause burns .
  • Neutralize acidic byproducts with ice water during workup .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity in derivatives?

  • SAR Framework :

  • Variation of substituents : Replace the 4-methylphenyl group with electron-withdrawing/donating groups (e.g., chloro, methoxy) to assess antimicrobial or anticancer activity .
  • In vitro assays : Test derivatives against enzyme targets (e.g., carbonic anhydrase for anticonvulsant activity) .
  • Computational docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., EGFR kinase) .

Q. What computational tools integrate with experimental data to predict the compound’s interactions with biological targets?

  • AI-Driven Workflows :

  • COMSOL Multiphysics : Simulate reaction kinetics and optimize solvent-free conditions for derivative synthesis .
  • Molecular dynamics (MD) simulations : Analyze stability of thiadiazole-protein complexes in aqueous environments .
  • QSAR models : Corrogate substituent effects with logP values to predict bioavailability .

Q. How can contradictions in biological activity data across derivatives be systematically resolved?

  • Data Reconciliation Strategies :

  • Control variables : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
  • Dose-response curves : Compare IC50 values across multiple cell lines (e.g., MCF-7 vs. HepG2) .
  • Meta-analysis : Aggregate data from crystallography (e.g., bond angles) and spectroscopy to identify structural outliers .

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